1-(4-Fluorobenzyl)piperidine 1-(4-Fluorobenzyl)piperidine
Brand Name: Vulcanchem
CAS No.: 139592-92-0
VCID: VC13319422
InChI: InChI=1S/C12H16FN/c13-12-6-4-11(5-7-12)10-14-8-2-1-3-9-14/h4-7H,1-3,8-10H2
SMILES: C1CCN(CC1)CC2=CC=C(C=C2)F
Molecular Formula: C12H16FN
Molecular Weight: 193.26 g/mol

1-(4-Fluorobenzyl)piperidine

CAS No.: 139592-92-0

Cat. No.: VC13319422

Molecular Formula: C12H16FN

Molecular Weight: 193.26 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Fluorobenzyl)piperidine - 139592-92-0

Specification

CAS No. 139592-92-0
Molecular Formula C12H16FN
Molecular Weight 193.26 g/mol
IUPAC Name 1-[(4-fluorophenyl)methyl]piperidine
Standard InChI InChI=1S/C12H16FN/c13-12-6-4-11(5-7-12)10-14-8-2-1-3-9-14/h4-7H,1-3,8-10H2
Standard InChI Key NRXXCFFOTIFBGX-UHFFFAOYSA-N
SMILES C1CCN(CC1)CC2=CC=C(C=C2)F
Canonical SMILES C1CCN(CC1)CC2=CC=C(C=C2)F

Introduction

Synthesis and Chemical Properties

Synthetic Routes

1-(4-Fluorobenzyl)piperidine is typically synthesized via alkylation or reductive amination. A common method involves the reaction of piperidine with 4-fluorobenzyl chloride under basic conditions . Alternative approaches include:

  • Reductive Amination: Piperidine is condensed with 4-fluorobenzaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride .

  • Ugi Multicomponent Reaction: Facilitates the incorporation of diverse substituents into the piperidine scaffold .

Table 1: Key Synthetic Methods

MethodReagents/ConditionsYield (%)Reference
Alkylation4-Fluorobenzyl chloride, K₂CO₃, DMF75–85
Reductive Amination4-Fluorobenzaldehyde, NaBH(OAc)₃60–70
Ugi-4CRPiperidone, amine, isocyanide, acid50–65

Physicochemical Properties

The compound exhibits a molecular weight of 193.26 g/mol (C₁₂H₁₆FN) and a density of 1.044 g/cm³ . Its boiling point is approximately 285°C, and the pKa is 10.57, indicating basic character . The fluorine atom increases lipophilicity (LogP ~2.85), enhancing membrane permeability .

Pharmacological Research

Neuropharmacological Activity

1-(4-Fluorobenzyl)piperidine derivatives demonstrate affinity for neurotransmitter transporters:

  • Dopamine Transporter (DAT): Analogues like 4-(2-Benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine show high DAT inhibition (IC₅₀ = 0.46 nM), surpassing standard inhibitors like GBR 12909 .

  • Serotonin and Norepinephrine Transporters: Moderate selectivity, with IC₅₀ values in the nanomolar range .

Table 2: Pharmacological Profile of Key Derivatives

CompoundTarget (IC₅₀, nM)Selectivity Ratio (DAT:SERT:NET)Reference
(+)-5 (enantiomer)DAT: 0.46122:1:0.5
4′-F-PCP (Phencyclidine analogue)NMDA ReceptorEC₅₀: 1.0 mg/kg (locomotor)

Antimicrobial and Antiviral Activity

  • Antibacterial: Piperidine derivatives with fluorophenyl groups exhibit activity against Escherichia coli and Staphylococcus aureus (MIC: 3–5 mg/mL) .

  • Antiviral: Trisubstituted piperidines inhibit SARS-CoV-2 main protease (Mpro) at μM concentrations, though potency requires optimization .

Applications in Drug Development

Central Nervous System (CNS) Agents

  • Antidepressants: Derivatives modulate monoamine transporters, showing potential as triple reuptake inhibitors .

  • Antipsychotics: Structural analogs interact with dopamine D1/D2 receptors, reducing psychosis-like behaviors in rodents .

Enzyme Inhibition

  • Acetylcholinesterase (AChE): Fluorobenzyl-piperidine hybrids, such as donepezil analogs, inhibit AChE (IC₅₀: 30–38 nM) .

  • Kinase Modulation: Piperidine scaffolds are explored in cancer therapy for ERK and CREB pathway inhibition .

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